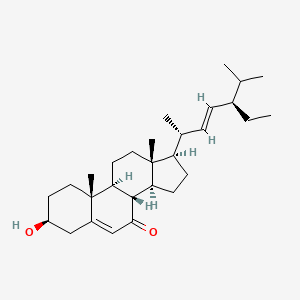

7-Ketostigmasterol

説明

Contextualization within Oxysterol and Phytosterol Research

Phytosterols (B1254722) are plant-derived compounds structurally similar to cholesterol, differing primarily in their side chain structure. Common phytosterols include sitosterol (B1666911), campesterol, and stigmasterol (B192456). Due to their structural resemblance to cholesterol, phytosterols can undergo similar oxidation processes, leading to the formation of phytosterol oxidation products (POPs), also known as oxyphytosterols slu.seaocs.org. Oxysterols, in general, are oxidized derivatives of sterols, including both cholesterol oxidation products (COPs) and POPs aocs.org.

7-Ketostigmasterol is specifically a 7-keto derivative of stigmasterol, meaning it has a ketone group at the C-7 position of the sterol ring structure slu.se. The formation of 7-keto derivatives is common during the oxidation of Δ5-sterols like stigmasterol, particularly under conditions involving heat and oxygen, such as during food processing and storage core.ac.ukpan.olsztyn.pl. While cholesterol oxidation products have been extensively studied for their potential adverse health effects, research on the biological effects of POPs like this compound is comparatively more limited, and findings can sometimes be contradictory aocs.orgpan.olsztyn.placs.org.

Significance in Natural Products Chemistry and Chemical Biology

This compound holds significance in natural products chemistry as a compound isolated from various plant sources, including rice husk and the green Antarctic alga Prasiola crispa mdpi.comresearchgate.net. Its presence in these natural sources highlights its role as a naturally occurring oxidized phytosterol.

In chemical biology, this compound is studied for its potential biological activities. Research has explored its effects in various in vitro models, including its inhibitory activities against certain viruses and its influence on cell lines researchgate.netresearchgate.netnih.govacs.org. The study of this compound contributes to understanding the diverse biological roles that oxidized sterols can play, distinct from their parent phytosterols or cholesterol oxidation products acs.org.

Evolution of Research Perspectives on this compound

Initially, research on oxidized sterols primarily focused on cholesterol oxidation products due to their association with health concerns like atherosclerosis aocs.org. As the consumption of phytosterol-enriched foods increased, the focus expanded to include phytosterol oxidation products like this compound slu.seacs.org.

Early research identified this compound as a product formed during the oxidation of stigmasterol in heated oils and foods core.ac.ukpan.olsztyn.pl. More recent research has delved into its specific biological properties, investigating its effects on cellular processes and its potential as a bioactive compound researchgate.netacs.org. Studies have compared the activities of this compound to those of its parent compound, stigmasterol, and other related oxysterols, revealing both similarities and differences in their biological impacts acs.orgnih.gov. This evolution reflects a growing interest in understanding the specific roles and effects of individual phytosterol oxidation products within the complex landscape of sterol metabolism and biological systems.

Detailed Research Findings

Research on this compound has provided insights into its formation, occurrence, and biological activities.

This compound is one of the key phytosterol oxidation products formed during the thermal processing of oils containing stigmasterol. Studies have shown that the concentration of 7-keto derivatives, including this compound, tends to be among the highest levels of POPs detected during heating processes core.ac.ukunav.edu. For example, in one study examining the oxidation of various sterols during heating, this compound constituted a significant percentage of the total stigmasterol oxides formed unav.edu.

| Sterol | Maximum Total Oxides (µg/mg) | Time to Maximum (min) | Percentage as 7-Keto Derivative at Maximum |

| Cholesterol | 73.79 | 10 | 64.28% unav.edu |

| Campesterol | 106.53 | 10 | 65.93% unav.edu |

| Stigmasterol | 49.75 | 5 | 53.85% unav.edu |

| β-Sitosterol | 98.38 | 5 | 67.68% unav.edu |

Note: Data on the percentage of this compound specifically is derived from the context indicating 7-keto derivatives are the most abundant and the provided percentages for total oxides from each sterol.

Beyond its formation in heated foods, this compound has been isolated from natural sources. For instance, it was isolated from rice husk at a yield of 0.3 mg/kg mdpi.comresearchgate.net. It has also been identified in the green Antarctic alga Prasiola crispa researchgate.net.

Research has also explored the biological activities of this compound. An in vitro study investigated its effects on equine herpesvirus 1 (EHV-1) replication, showing dose-dependent inhibitory activity. At a concentration of 100 μM, this compound resulted in 100% inhibition of EHV-1 infectivity after a 1-hour incubation period researchgate.netresearchgate.net. Lower concentrations also showed significant inactivation percentages: 51% at 12.5 μM, 67% at 25 μM, and 91% at 50 μM researchgate.net. This antiviral effect is suggested to involve interference with viral attachment and disruption of the viral membrane researchgate.net.

| Concentration (μM) | EHV-1 Inactivation (%) |

| 12.5 | 51 researchgate.net |

| 25 | 67 researchgate.net |

| 50 | 91 researchgate.net |

| 100 | 100 researchgate.net |

Another area of research concerns the effects of this compound on cell lines. Studies using human intestinal carcinoma (HIC) cells have evaluated its cytotoxicity and influence on cell proliferation and apoptosis acs.org. While some 7-ketophytosterols like 7-ketositosterol and 7-ketocampesterol (B13414126) showed higher activities in reducing cell proliferation and inducing apoptosis in these cells, this compound did not induce caspase-3 activation or Bcl-2 down-regulation, suggesting a different mechanism or lack of significant apoptotic effect at the tested concentrations in this specific model acs.org.

Furthermore, comparative studies in Caco-2 cells have indicated that this compound may have a greater proinflammatory potential compared to 7-ketocholesterol (B24107) nih.gov. It also influenced the expression of genes related to cholesterol absorption and metabolism, such as ABCG5 nih.gov.

These findings highlight that this compound is a relevant phytosterol oxidation product found in both processed foods and natural sources, possessing specific biological activities that warrant further investigation within the context of oxysterol and phytosterol research.

Structure

3D Structure

特性

分子式 |

C29H46O2 |

|---|---|

分子量 |

426.7 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-25,27,30H,7,10-16H2,1-6H3/b9-8+/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1 |

InChIキー |

UKMCCFHULJHJNS-MOZWSCHGSA-N |

異性体SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

正規SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C |

同義語 |

7-ketostigmasterol 7keto-stigmasterol |

製品の起源 |

United States |

Occurrence and Natural Distribution of 7 Ketostigmasterol

Terrestrial Plant Sources

7-Ketostigmasterol has been identified in several terrestrial plant species, with notable presence in agricultural by-products and edible oils.

Occurrence in Specific Plant Species (e.g., Oryza sativa rice husk)

Rice husk, a by-product of rice processing from Oryza sativa L., has been identified as a source of this compound. Studies have isolated this compound from the methanol (B129727) extract of air-dried rice seed husks using chromatographic techniques. tandfonline.comnih.gov Along with other bioactive compounds like momilactone A, B, and E, this compound has been isolated from rice husk. dntb.gov.uamdpi.comresearchgate.net The yields of these compounds from rice husk have been quantified in research, with this compound reported at a yield of 0.3 mg/kg rice husk in one study. dntb.gov.uamdpi.com Another study reported a yield of 10 mg of this compound from 350 g of EtOAc extract of rice husk. mdpi.comresearchgate.net

Data Table: Yields of Compounds Isolated from Rice Husk

| Compound | Yield (mg/kg rice husk) | Yield (mg/350g EtOAc extract) |

| Momilactone E (ME) | 2.7 | 80 |

| This compound (7KS) | 0.3 | 10 |

| Momilactone A (MA) | 11.7 | 350 |

| Momilactone B (MB) | 8.3 | 200 |

Note: Data compiled from research on chemical constituents of Oryza sativa rice husk. dntb.gov.uamdpi.comresearchgate.net

These findings indicate that rice husk serves as a natural reservoir for this compound, alongside other allelochemicals. dntb.gov.uamdpi.comresearchgate.net

Presence in Vegetable Fats and Oils

Stigmasterol (B192456), the precursor to this compound, is a common plant sterol found in various vegetable fats and oils. researchgate.netnih.gov Consequently, this compound can be present in these food sources, primarily as an oxidation product of stigmasterol. aocs.orgresearchgate.net The formation of this compound in vegetable oils can occur through oxidation pathways, particularly during heating processes like frying. aocs.orgresearchgate.netcore.ac.uktubitak.gov.tr Research indicates that 7-ketophytosterols, including this compound, are among the major oxidation products of phytosterols (B1254722) in foods. aocs.orgresearchgate.netdfg.desciopen.comresearchgate.net The levels of 7-keto plant sterol derivatives have been observed to increase with heat treatment. core.ac.uk Studies on heated vegetable oils have identified this compound as a predominant oxidation product. core.ac.uktubitak.gov.tr

Vegetable oils are considered rich natural sources of phytosterols, including stigmasterol, with varying concentrations depending on the oil type. tubitak.gov.trslu.se For instance, corn fiber crude oil has shown high levels of stigmasterol. tubitak.gov.tr The presence of this compound in these oils is often a result of the oxidation of the naturally occurring stigmasterol content. aocs.orgresearchgate.nettubitak.gov.tr

Algal Sources

Algae also represent a source of this compound.

Isolation from Specific Algal Species (e.g., Prasiola crispa)

This compound has been isolated from the green Antarctic alga Prasiola crispa. researchgate.netnih.govgoogle.comsciopen.comopenalex.orgdntb.gov.uadntb.gov.uaresearchgate.net Research has specifically investigated the compounds present in P. crispa and successfully isolated this compound from its extracts. researchgate.netnih.govdntb.gov.ua This isolation from Prasiola crispa highlights algae as a natural source of this ketosteroid. researchgate.netnih.gov

Endogenous Formation in Biological Systems

While primarily known for its occurrence in plants and algae, the potential for endogenous formation of this compound in biological systems has also been considered in research. Phytosterols, structurally similar to cholesterol, can undergo oxidation in biological systems. aocs.orgdfg.deslu.sefrontiersin.org Studies have shown the endogenous formation of phytosterol oxidation products in various in vitro experiments, such as in rat liver mitochondria and fractions. dfg.de Although the conversion rates of phytosterols like β-sitosterol were lower compared to cholesterol, oxidation of the sterol nucleus and side chain was observed. dfg.de

7-Ketophytosterols, including this compound, are among the oxidation products that can be formed. aocs.orgresearchgate.netdfg.desciopen.comresearchgate.net While dietary intake is a primary source of phytosterol oxidation products in humans, the possibility of their endogenous generation has been noted. dfg.desciopen.com Research using cell models, such as Caco-2 cells, has also explored the interactions and effects of 7-ketophytosterols, indirectly touching upon their presence and potential handling within biological systems. sciopen.comresearchgate.netsciopen.comfrontiersin.orgtum.de

Biosynthesis and Formation Pathways of 7 Ketostigmasterol

Oxidative Formation from Stigmasterol (B192456)

The primary route to 7-Ketostigmasterol is the oxidation of the stigmasterol molecule. slu.se This process is analogous to the oxidation of other sterols, like cholesterol, and can be initiated by several mechanisms, including autoxidation, photooxidation, and enzymatic activities. aocs.orgresearchgate.net The most susceptible position on the stigmasterol molecule to initial oxidation is the C7 allylic carbon due to the presence of the double bond between C5 and C6 in the sterol ring. slu.se

Autoxidation is a primary pathway for the formation of this compound, especially during thermal processing like the heating of vegetable oils. aocs.org This process involves a free-radical chain reaction. slu.seaocs.org The reaction is initiated by the abstraction of a hydrogen atom from the allylic C7 position on the stigmasterol ring structure. slu.seaocs.org This initial step forms a sterol radical, which then readily reacts with triplet oxygen to create a 7-peroxy radical. slu.se These primary radical products, known as hydroperoxides, are unstable and subsequently decompose into more stable, secondary oxidation products, including 7α-hydroxystigmasterol, 7β-hydroxystigmasterol, and the titular this compound. aocs.orgunav.edu The formation of 7-keto derivatives is often a dominant result of autoxidation, particularly under heat. unav.edu

Exposure to light, particularly ultraviolet (UV) radiation, can induce the oxidation of stigmasterol, leading to the formation of this compound. aocs.orgmaxapress.com This pathway is distinct from autoxidation and is typically initiated by a photosensitizer, such as chlorophyll (B73375) or methylene (B1212753) blue. slu.seaocs.org In this process, the sensitizer (B1316253) absorbs light energy and transfers it to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). slu.se This singlet oxygen then directly reacts with the double bond in the stigmasterol molecule. slu.se The oxidation at the C7 position is a significant pathway in photooxidation, yielding a range of products including 7-hydroxy and 7-keto derivatives. maxapress.comnih.gov Studies have shown that under UV irradiation, 7-hydroxyl derivatives can be the most critical oxidation products, indicating the C-7 photooxidation pathway is a primary route of degradation. maxapress.com

While autoxidation and photooxidation are well-documented, the enzymatic oxidation of stigmasterol is also a recognized formation pathway. aocs.orgresearchgate.netacs.org Specific enzymes can catalyze the oxidation of phytosterols (B1254722). In bacteria, for instance, an oxygenase-independent sterol degradation pathway has been identified that involves the enzymatic modification of the sterol structure. nih.gov While the direct enzymatic conversion of stigmasterol to this compound in plants is less detailed in the literature compared to non-enzymatic pathways, the potential for such reactions exists. It is known that enzymes like cytochrome P450 can catalyze the conversion of β-sitosterol to stigmasterol, showcasing the role of enzymes in modifying sterol structures. tubitak.gov.trgenome.jp

Reactive Oxygen Species (ROS) are the key chemical drivers behind the oxidative formation of this compound. ROS are highly reactive molecules derived from oxygen, including superoxide (B77818) anions, hydrogen peroxide, hydroxyl radicals, and singlet oxygen. jst.go.jpnih.gov Both autoxidation and photooxidation pathways are fundamentally mediated by ROS. In autoxidation, the process proceeds through free-radical intermediates, which are a form of ROS. aocs.org In photooxidation, the key initiator is singlet oxygen, a particularly reactive ROS. slu.se The generation of these ROS can be triggered by factors like heat and light, which then attack the stigmasterol molecule, leading to the formation of hydroperoxides that decompose into this compound and other oxides. jst.go.jpnih.gov

Several environmental factors significantly influence the rate and outcome of stigmasterol oxidation.

Temperature: Temperature is a critical factor, with higher temperatures generally accelerating oxidation. unav.eduacs.org However, the profile of oxidation products can change with temperature. For instance, in some studies, this compound was a dominant product at lower temperatures (e.g., 60°C), while at higher frying temperatures (e.g., 180°C), the formation of other products like 7-hydroxysterols and epoxides became more prevalent as the 7-keto form might degrade further. unav.eduhelsinki.fi Significant oxidation of stigmasterol (over 20%) can occur at high temperatures over prolonged periods. acs.orgnih.gov

Lipid Matrix: The composition of the surrounding lipid matrix has a complex and temperature-dependent effect on stigmasterol stability. helsinki.fi At temperatures above 140°C, stigmasterol has been found to be more stable in an unsaturated lipid matrix. helsinki.fi Conversely, at temperatures below 140°C, a saturated lipid matrix may offer more protection against oxidation. helsinki.fi At 140°C, the rate of oxidation can be similar in both saturated and unsaturated matrices. helsinki.fi The fatty acids in the matrix can be oxidized preferentially, thereby offering a protective effect to the sterol. nih.govresearchgate.net

Heating Time: The duration of exposure to oxidative conditions, such as heat, directly correlates with the extent of stigmasterol degradation and the formation of its oxides. acs.orghelsinki.fi Initially, the concentration of oxidation products like this compound increases, but with prolonged heating, they can also degrade, leading to a complex mixture of compounds. unav.edu

Other Factors: The presence of oxygen, light, metal ions, and pro-oxidizing agents can all facilitate and accelerate the oxidation process, while antioxidants can inhibit it. aocs.orgoup.com

| Factor | Effect on this compound Formation | Reference |

|---|---|---|

| High Temperature (e.g., >150°C) | Accelerates oxidation overall. Can lead to the formation and subsequent degradation of this compound, with other oxides like 7-hydroxy and epoxides becoming more prominent over time. | unav.eduhelsinki.fi |

| Moderate Temperature (e.g., 60-100°C) | Slower oxidation, but can be significant over long durations. This compound can be a major and stable product under these conditions. | acs.orghelsinki.fi |

| Lipid Matrix (Unsaturated) | Protective effect at temperatures >140°C. Less protective at temperatures <140°C. | helsinki.fi |

| Lipid Matrix (Saturated) | Protective effect at temperatures <140°C. Less protective at temperatures >140°C. | helsinki.fi |

| Light (UV) | Initiates photooxidation, primarily via singlet oxygen, leading to C7-oxidized products including this compound. | slu.semaxapress.com |

| Oxygen & Pro-oxidants | Essential for and accelerates autoxidation and photooxidation pathways. | aocs.org |

Role of Reactive Oxygen Species in Formation

Precursor-Product Relationships

The formation of this compound is part of a complex network of oxidative reactions where stigmasterol is the primary precursor. mdpi.com The relationship is not a simple one-to-one conversion but involves multiple intermediates and parallel products.

The direct precursor to stigmasterol in plants is β-sitosterol. frontiersin.org The enzyme sterol C22-desaturase catalyzes the introduction of a double bond in the side chain of β-sitosterol to yield stigmasterol. tubitak.gov.trfrontiersin.org

Once formed, stigmasterol serves as the immediate precursor for a suite of oxidation products, often referred to as phytosterol oxidation products (POPs). aocs.orgnih.gov The oxidation process is not selective for this compound. The initial products of both autoxidation and photooxidation are typically unstable hydroperoxides at the C7 position (7-hydroperoxystigmasterol). aocs.org These primary products then decompose into a variety of more stable, secondary products. aocs.org

Key products formed alongside this compound include:

7α-Hydroxystigmasterol aocs.orgunav.edu

7β-Hydroxystigmasterol aocs.orgunav.edu

5α,6α-Epoxystigmasterol aocs.org

5β,6β-Epoxystigmasterol aocs.org

Stigmastanetriol aocs.org

Stigmasterol as a Direct Precursor

The primary and most direct pathway to the formation of this compound is through the oxidation of stigmasterol. acs.org Stigmasterol, a common phytosterol in plants, possesses a structural susceptibility to oxidation, particularly at the C7 position of its steroid ring. acs.orgresearchgate.net This vulnerability is due to the allylic nature of the C7 hydrogen atom.

The oxidation process is often initiated by factors such as heat, light, and the presence of oxygen and free radical initiators. aocs.org The initial step involves the abstraction of a hydrogen atom from the C7 position, leading to the formation of 7-hydroperoxide intermediates. researchgate.net These hydroperoxides are relatively unstable and can subsequently decompose to form the more stable this compound. researchgate.netresearchgate.net Studies have demonstrated this conversion under various conditions, including the heating of purified stigmasterol. aocs.orgoup.com For instance, the allylic oxidation of stigmasterol acetate (B1210297) using chromium trioxide has been employed to synthesize the 7-keto derivative in a laboratory setting. acs.org

The formation of this compound is a significant event in food science, as the heating of vegetable oils rich in stigmasterol during processes like frying can lead to its production. aocs.org The rate of this conversion is influenced by temperature and the duration of heating. researchgate.netnih.govunav.edu

Related Phytosterol Oxidation Product Formation

The oxidation of stigmasterol is not an isolated event and occurs within the broader context of phytosterol oxidation, which yields a variety of products. The mechanisms of phytosterol oxidation are believed to be analogous to those of cholesterol oxidation. researchgate.netaocs.org

The primary site of non-enzymatic oxidation on the phytosterol molecule is the B-ring, which is susceptible to attack at elevated temperatures. researchgate.net This leads to the formation of several key oxidation products, including:

7α- and 7β-hydroxystigmasterol: These are epimeric 7-hydroxy derivatives that are also formed from the decomposition of 7-hydroperoxide intermediates. researchgate.netaocs.org

5α,6α- and 5β,6β-epoxystigmasterol: These epoxides are considered secondary oxidation products. researchgate.netaocs.org

Stigmast-22-en-3,5,6-triol: This triol is another identified oxidation product of stigmasterol. aocs.org

| Precursor | Oxidation Product | Systematic Name |

| Stigmasterol | This compound | (24S)-Ethylcholest-5,22-dien-3β-ol-7-one |

| Stigmasterol | 7α-Hydroxystigmasterol | Stigmasta-5,22-dien-3β,7α-diol |

| Stigmasterol | 7β-Hydroxystigmasterol | Stigmasta-5,22-dien-3β,7β-diol |

| Stigmasterol | Stigmasterol-5α,6α-epoxide | (24S)-5α,6α-Epoxy-24-ethylcholest-22-en-3β-ol |

| Stigmasterol | Stigmasterol-5β,6β-epoxide | (24S)-5β,6β-Epoxy-24-ethylcholest-22-en-3β-ol |

| Stigmasterol | Stigmastentriol | Stigmast-22-en-3,5,6-triol |

This table provides a summary of major stigmasterol oxidation products. aocs.org

General Phytosterol Biosynthetic Context in Plants

The formation of stigmasterol, the precursor to this compound, is an integral part of the complex phytosterol biosynthetic pathway in plants. frontiersin.orgfrontiersin.org This pathway is responsible for producing a variety of sterols that are essential for plant growth and development. researchgate.netmdpi.com

Mevalonate (B85504) Pathway Contribution

The biosynthesis of all phytosterols, including stigmasterol, originates from the mevalonate (MVA) pathway. creative-proteomics.combiocyclopedia.comnih.gov This fundamental metabolic pathway is responsible for producing isoprenoid precursors. oup.com The key steps include:

Formation of Mevalonic Acid: The pathway begins with the conversion of acetyl-CoA to mevalonic acid. creative-proteomics.combiocyclopedia.com

Synthesis of Isoprenoid Units: Mevalonic acid is then converted into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). creative-proteomics.com

Squalene Synthesis: Six of these isoprenoid units are condensed to form the 30-carbon molecule, squalene. biocyclopedia.com

Cyclization: Squalene is then oxidized to 2,3-oxidosqualene, which undergoes cyclization to form cycloartenol (B190886) in plants. creative-proteomics.comnih.gov Cycloartenol is the first cyclic precursor in the biosynthesis of most plant sterols. frontiersin.orgnih.gov

From cycloartenol, a series of enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the synthesis of various phytosterols, such as campesterol, sitosterol (B1666911), and ultimately, stigmasterol. frontiersin.orgnih.gov The conversion of sitosterol to stigmasterol is catalyzed by the enzyme sterol C-22 desaturase. frontiersin.orgfrontiersin.org

Gene Expression and Regulation in Biosynthesis

The biosynthesis of phytosterols is a tightly regulated process involving the expression of numerous genes. researchgate.net The expression of these genes can be influenced by developmental cues and environmental stresses. researchgate.netnih.gov

Several key enzymes and their corresponding genes play crucial roles in regulating the flow of metabolites through the phytosterol pathway. For example, HMG-CoA reductase (HMGR) is a rate-limiting enzyme in the MVA pathway. biocyclopedia.comnih.gov Studies have shown that the expression of genes encoding sterol biosynthetic enzymes can be tissue-dependent and vary during different developmental stages, such as flower opening and early fruit development in olives. cabidigitallibrary.orgresearchgate.net

Furthermore, the expression of genes like CYP710A, which encodes the sterol C-22 desaturase responsible for converting sitosterol to stigmasterol, is critical for determining the final sterol profile of a plant. frontiersin.orgfrontiersin.org The regulation of these genes is complex and can involve feedback mechanisms where the end-products of the pathway, including sterols themselves, can influence gene expression. nih.gov For instance, the expression of the FK gene, which encodes a sterol C-14 reductase, is affected by both sterols and brassinosteroids. nih.gov This intricate regulatory network ensures that plants can modulate their sterol composition in response to both internal and external signals. researchgate.netmdpi.com

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques

The initial step in isolating 7-Ketostigmasterol involves its extraction from a raw natural source, such as plant tissues. The choice of extraction method is crucial for maximizing the yield and purity of the target compound.

Conventional solvent extraction is a primary method for obtaining crude extracts containing this compound. This technique leverages the differential solubility of the compound in various organic solvents.

Methanol (B129727) is a frequently used solvent for the initial extraction process. For instance, in the isolation from rice husks (Oryza sativa), dried material is exhaustively extracted with methanol. researchgate.netnih.gov This is often performed using a Soxhlet apparatus, which allows for continuous extraction, ensuring a high yield of the desired compounds. researchgate.netnih.gov Following the initial methanol extraction, a liquid-liquid partitioning step is commonly employed to separate compounds based on their polarity. The concentrated methanol extract is often partitioned between solvents like hexane (B92381), ethyl acetate (B1210297) (EtOAc), and water. nih.govmdpi.com Research has shown that this compound, along with other bioactive compounds, is typically found in the ethyl acetate fraction. nih.govmdpi.com

| Source Material | Extraction Technique | Solvents Used | Key Findings | Citation |

|---|---|---|---|---|

| Rice Husks (Oryza sativa) | Soxhlet Extraction | Methanol | Effective for initial crude extraction. | researchgate.netnih.gov |

| Rice Husks (Oryza sativa) | Liquid-Liquid Partitioning | Methanol extract partitioned with Hexane, Ethyl Acetate, Water | This compound was concentrated in the ethyl acetate fraction. | nih.govmdpi.com |

| Microalgae (Planktochlorella nurekis) | Solvent Extraction | Methanol, Hexane, Dichloromethane (B109758) | Dichloromethane was effective for extracting lipid derivatives. | researchgate.net |

In addition to traditional methods, advanced extraction techniques are being explored for their efficiency and environmental benefits.

Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable technique for isolating bioactive compounds. ajgreenchem.com This method utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. nih.gov SC-CO₂ is favored due to its non-toxic nature, moderate critical temperature (31.1 °C) and pressure (73.8 bar), and ease of removal from the final product. ajgreenchem.comnih.gov Its properties make it particularly suitable for extracting heat-sensitive compounds like sterols. nih.govnih.gov By adjusting the pressure and temperature, the solvating power of the fluid can be tuned to selectively extract specific compounds. ajgreenchem.com The addition of a co-solvent, such as ethanol, can modify the polarity of the SC-CO₂, enhancing its ability to extract a wider range of compounds, including phytosterols (B1254722) from various matrices like rapeseed oil waste. nih.gov While direct studies on this compound are limited, the successful application of SFE for other phytosterols suggests its high potential for the efficient and environmentally friendly extraction of this compound. nih.gov

Ionic Liquid Extraction is another advanced approach that employs ionic liquids—salts that are liquid at low temperatures—as solvents. These solvents have negligible vapor pressure and high thermal stability, making them a "green" alternative to volatile organic solvents. While specific applications for the extraction of this compound are not widely documented, their use in extracting other bioactive compounds from plant materials indicates a potential future application in this area. mdpi.com

Solvent Extraction Methods

Chromatographic Purification Strategies

Following extraction, the crude mixture undergoes purification to isolate this compound. Chromatography is the cornerstone of this purification process, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. column-chromatography.com

Column chromatography is a fundamental and widely used technique for the preparative separation of compounds from a mixture. column-chromatography.combyjus.com In the purification of this compound, the stationary phase is typically silica (B1680970) gel, a polar adsorbent. researchgate.netnih.govmdpi.comcolumn-chromatography.com

The process involves packing a glass column with silica gel and passing the crude extract through it using a solvent system (the mobile phase). chemistryviews.org Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel. chemistryviews.org

For this compound, a common procedure involves loading the ethyl acetate fraction onto a silica gel column. nih.govmdpi.com The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A system of hexane and ethyl acetate is often used, with the polarity being increased by raising the proportion of ethyl acetate. researchgate.net Further purification may require a second column chromatography step using a different solvent system, such as chloroform (B151607) and methanol, to yield the pure compound. nih.govresearchgate.net

| Stationary Phase | Mobile Phase (Eluent System) | Purpose | Citation |

|---|---|---|---|

| Silica Gel | Hexane:Ethyl Acetate (gradient) | Initial fractionation of the crude extract. | researchgate.net |

| Silica Gel | Chloroform:Methanol (gradient) | Further purification of fractions to yield pure this compound. | nih.govresearchgate.net |

| Silica Gel | Petroleum Ether, Chloroform, Methanol | Sequential elution to isolate phytoconstituents including this compound. | researchgate.net |

Thin Layer Chromatography (TLC) is an essential analytical tool used throughout the purification process. umass.edu It is employed to monitor the progress of column chromatography separations, identify the fractions containing the target compound, and assess the purity of the isolated substance. umass.edusigmaaldrich.com

A TLC plate consists of a thin layer of adsorbent, such as silica gel, coated onto a solid backing like glass or aluminum. savemyexams.com A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (mobile phase). umich.edu The solvent moves up the plate by capillary action, and the compounds in the spot separate based on their affinity for the stationary and mobile phases. umass.edu

In the context of this compound isolation, TLC is used to analyze the fractions collected from the column. researchgate.net For example, a solvent system of chloroform:methanol (e.g., 9.5:0.5) has been shown to effectively separate this compound from other co-isolated compounds like momilactones. researchgate.net After development, the separated spots are visualized, often under UV light or by staining with iodine vapor, to determine their position and calculate their retention factor (Rf) value. savemyexams.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity. helsinki.fi It is used for the final purification and quantification of this compound.

Reverse-Phase HPLC (RP-HPLC) is a common mode used for this purpose, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. nih.gov A method using a Waters Spherisorb S10 ODS 2 column with a mobile phase gradient of acetonitrile (B52724) and water has been reported for the analysis of extracts containing this compound. nih.gov

Normal-Phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, is also employed for the separation of stigmasterol (B192456) oxidation products, including this compound. researchgate.net Detection is often achieved using a UV detector, as the α,β-unsaturated ketone chromophore in this compound absorbs UV light. helsinki.fi For more detailed analysis and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS), which provides molecular weight and fragmentation data, aiding in the unequivocal identification of the compound. helsinki.fi Quantification can be performed by comparing the peak area to that of a known standard, such as 7-ketocholesterol (B24107). helsinki.fi

Spectroscopic and Spectrometric Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule. The characterization is accomplished through a suite of one-dimensional and two-dimensional NMR experiments. mdpi.comresearchgate.net

Proton (¹H) NMR spectroscopy provides information on the chemical environment of each hydrogen atom in this compound. The spectrum displays signals corresponding to the different types of protons, including those in the steroidal core and the side chain. Key signals include the olefinic protons at C-22 and C-23, the C-18 and C-19 methyl groups, and other methyl groups in the side chain (C-21, C-26, C-27, and C-29). The presence of the ketone at C-7 and the double bond at C-8 significantly influences the chemical shifts of nearby protons compared to its precursor, stigmasterol. The hydroxyl proton at C-3 is also a characteristic feature.

Table 1: Representative ¹H NMR Data for this compound (Data presented is a representative compilation from scientific literature)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~3.65 | m |

| H-6 | ~5.70 | s |

| H-18 | ~0.69 | s |

| H-19 | ~1.15 | s |

| H-21 | ~1.03 | d |

| H-22 | ~5.16 | dd |

| H-23 | ~5.04 | dd |

| H-26 | ~0.84 | d |

| H-27 | ~0.86 | d |

| H-29 | ~0.81 | t |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the total number of carbons and identifying key functional groups. For this compound, the most notable signals are the carbonyl carbon at C-7, which appears significantly downfield (around 202 ppm), and the olefinic carbons of the C-8/C-9 and C-22/C-23 double bonds. The carbon bearing the hydroxyl group (C-3) and the various methyl carbons also have characteristic chemical shifts. This technique was instrumental in identifying the compound from sources like rice husk. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound (Data presented is a representative compilation from scientific literature)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-3 | ~71.1 |

| C-5 | ~141.9 |

| C-6 | ~127.5 |

| C-7 | ~202.4 |

| C-8 | ~139.8 |

| C-9 | ~164.2 |

| C-18 | ~12.1 |

| C-19 | ~18.9 |

| C-22 | ~138.2 |

| C-23 | ~129.4 |

To definitively assign the ¹H and ¹³C signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy) : The Homonuclear Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net In this compound, COSY spectra would show correlations between adjacent protons in the steroid rings and along the aliphatic side chain. For instance, it would confirm the coupling between the olefinic protons H-22 and H-23 in the side chain. A variant, Double Quantum Filtered COSY (DQF-COSY), is often used to obtain cleaner spectra with better resolution, which is particularly helpful for complex molecules like steroids. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). researchgate.netlehigh.edu This is a powerful technique that allows for the unambiguous assignment of either the proton or the carbon signal if the other is known. For every C-H group in this compound, a cross-peak appears in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts and confirming assignments made from 1D spectra. lehigh.edu

13C NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry is a vital tool used to determine the molecular weight and elemental formula of a compound. It functions by ionizing the molecule and then measuring the mass-to-charge (m/z) ratio of the resulting ions.

Electrospray Ionization (ESI) is a soft ionization technique, meaning it is capable of ionizing molecules without causing significant fragmentation. This is particularly advantageous for determining the molecular weight of the intact molecule. When this compound is analyzed by ESI-MS, typically in positive ion mode, it is protonated to form a pseudomolecular ion. The primary ion observed is the protonated molecule, [M+H]⁺. Occasionally, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be detected, especially if these salts are present as trace impurities in the solvent. The detection of the [M+H]⁺ ion allows for the precise determination of the molecular weight, which for this compound is 426.68 g/mol (calculated for C₂₉H₄₆O₂). This data, especially when obtained from high-resolution mass spectrometry (HR-MS), provides the elemental formula, confirming the identity of the compound isolated from natural sources like rice husk. mdpi.com

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This high precision allows for the determination of the 'exact mass' of the molecule, which is calculated using the mass of the most abundant isotope of each constituent element. bioanalysis-zone.comalgimed.com

For this compound, with the elemental formula C₂₉H₄₆O₂, HRMS provides an experimentally measured mass that can be compared against its calculated exact mass. This capability is crucial for confirming the elemental composition and distinguishing it from other sterol derivatives or co-eluting compounds that may have the same integer mass but a different chemical formula. bioanalysis-zone.comfrontagelab.com The ability of HRMS to provide definitive elemental compositions makes it a cornerstone in the structural confirmation of new or trace-level compounds. frontagelab.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₉H₄₆O₂ |

| Nominal Mass | 426 u |

| Monoisotopic (Exact) Mass | 426.34978 u |

Note: The exact mass is a calculated value based on the most abundant isotopes (¹²C, ¹H, ¹⁶O). HRMS aims to measure this value experimentally with high accuracy (typically within 5 ppm error). algimed.comfrontagelab.commsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for the analysis of phytosterol oxidation products, including this compound. nih.govhelsinki.fi The method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu In a typical GC-MS analysis, a sample mixture is vaporized and separated into its individual components as it passes through a capillary column. etamu.edu Each separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. etamu.edumdpi.com

The analysis of sterols like this compound by GC-MS often requires a derivatization step, commonly silylation, to increase the compound's volatility and thermal stability. researchgate.net The resulting data includes a retention time from the GC, which is characteristic of the compound under specific column and temperature conditions, and a mass spectrum from the MS. etamu.edu The fragmentation pattern provides structural information; for silylated sterols, characteristic fragments include the molecular ion, losses of the silyl (B83357) group (as trimethylsilanol, 90 u), and cleavages within the sterol ring and side chain. researchgate.net Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can provide enhanced resolution, which is vital for separating isomeric sterol oxides in highly complex samples. helsinki.fi

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3500–3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | ~3000–2850 | Strong |

| α,β-Unsaturated Ketone (C=O) | C=O Stretch | ~1670–1640 | Strong |

| Alkene (C=C) | C=C Stretch (Conjugated) | ~1630 | Medium-Weak |

Note: These are typical frequency ranges. uc.edulibretexts.org The exact position and shape of the bands can be influenced by the molecular environment and sample state.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. msu.edutechnologynetworks.com The key light-absorbing feature, or chromophore, in this compound is the α,β-unsaturated ketone system within the B-ring of the sterol nucleus. This conjugated system gives rise to a strong π → π* electronic transition, resulting in a characteristic absorption maximum (λₘₐₓ) in the ultraviolet region. msu.edu The position of this absorption is a key piece of evidence for identifying the 7-keto functionality conjugated with the Δ⁵ double bond.

Table 3: UV-Visible (UV-Vis) Spectroscopy Data for this compound

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |

|---|---|---|

| α,β-Unsaturated Ketone | π → π* | ~240–250 |

Note: The λₘₐₓ value is characteristic for the Δ⁵-7-one sterol core.

Challenges in Isolation and Elucidation of Sterol Oxidation Products

The analysis of this compound is emblematic of the broader difficulties encountered when working with phytosterol oxidation products (POPs). acs.orgresearchgate.net These challenges span from initial isolation from complex food or biological matrices to definitive structural confirmation.

A primary difficulty is the sheer complexity of the source material. Phytosterols exist as a mixture of structurally similar compounds (e.g., β-sitosterol, campesterol, stigmasterol), and oxidation results in a vast array of derivatives, including various epimers and isomers. acs.orgresearchgate.netrsc.org This creates significant challenges for chromatographic separation, as many of these oxidation products have similar polarities and may co-elute. rsc.org

Furthermore, POPs are often present at very low concentrations, making their detection and quantification difficult. researchgate.netrsc.org The lack of commercially available pure analytical standards for many individual POPs, including this compound, complicates accurate quantification, often forcing researchers to use related compounds as references. nih.govhelsinki.fiacs.org

Finally, a significant analytical concern is the potential for ex vivo oxidation. The parent sterols are susceptible to oxidation during sample extraction, workup, and storage. researchgate.net This can artificially generate or inflate the concentration of the very oxidation products being measured, leading to inaccurate results if rigorous precautions, such as the addition of antioxidants and minimization of exposure to heat and light, are not strictly implemented. helsinki.fi

Analytical and Quantification Techniques in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of 7-ketostigmasterol and other phytosterol oxidation products (POPs). nih.gov This is largely due to its ability to handle complex mixtures and provide both separation and specific detection, often without the need for chemical derivatization, which is typically required for gas chromatography (GC) methods. nih.govresearchgate.net

LC-MS/MS for Quantification and Qualitative Analysis

Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for both the quantification and qualitative identification of this compound. chromatographyonline.com This technique involves the selection of a specific precursor ion of the analyte, its fragmentation, and the monitoring of specific product ions, a process known as multiple reaction monitoring (MRM). chromatographyonline.comusask.ca This high degree of specificity allows for reliable quantification even in complex biological or food matrices. nih.gov

New LC-MS/MS methods have been developed for the rapid quantification of various POPs, including 7-keto derivatives of stigmasterol (B192456). x-mol.comnih.gov For instance, a method with a short run time of 5 minutes was developed using a Poroshell C18 column and an isocratic elution with acetonitrile (B52724)/methanol (B129727). x-mol.comnih.gov Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for the analysis of phytosterols (B1254722) and their oxidation products, as it consistently forms [M+H-H2O]+ ions. usask.cax-mol.comresearchgate.net

In qualitative analyses, LC-MS/MS is instrumental in identifying unknown POPs. For example, it was used to identify new POPs like 7-ketoavenasterol in extra virgin olive oil. x-mol.com The fragmentation patterns observed in the MS/MS spectra provide crucial structural information for the identification of these compounds.

Table 1: Example of LC-MS/MS Parameters for Phytosterol Oxidation Product Analysis

| Parameter | Setting |

| Column | Poroshell C18 |

| Mobile Phase | Acetonitrile/Methanol (99:1 v/v), isocratic |

| Flow Rate | Not specified |

| Run Time | 5 minutes |

| Ionization Mode | APCI, positive ion |

| Detection | Multiple Reaction Monitoring (MRM) |

This table is a composite example based on reported methodologies. x-mol.comnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-performance liquid chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. acs.org When coupled with mass spectrometry, UPLC-MS is a highly efficient technique for analyzing sterols. A UPLC-MS method for determining sterols in vegetable oils achieved a total analysis time of less than 5 minutes using an Acquity UPLC BEH C18 column. acs.org

UPLC-MS has also been employed in the characterization of extracts containing this compound. For example, it was used to identify lipids in a dichloromethane (B109758) extract of the green algae Planktochlorella nurekis. researchgate.net The high resolution and sensitivity of UPLC-MS make it a valuable tool for complex sample analysis.

High-Performance Liquid Chromatography (HPLC) Based Methods

High-performance liquid chromatography (HPLC) is a foundational technique in the analysis of phytosterol oxidation products. helsinki.fi It offers the significant advantage of operating at lower temperatures, which is crucial for the analysis of thermally labile compounds like hydroperoxides, and generally requires less sample preparation than GC methods. helsinki.fi

HPLC-UV-FL Applications

An HPLC method incorporating both ultraviolet (UV) and fluorescence (FL) detection has been developed for the specific analysis of stigmasterol oxidation products. helsinki.fi In this setup, UV detection is used to monitor the formation of both primary and secondary oxidation products, as well as the amount of unoxidized sterol. helsinki.fi Fluorescence detection, particularly after post-column addition of a specific reagent, allows for the specific detection of hydroperoxides. helsinki.fi However, a limitation of this method is that complete separation of the oxides of a single plant sterol is necessary for accurate quantification in one run. helsinki.fi Furthermore, quantification using UV detection can be prone to inaccuracies because the UV absorbance is affected by the number of double bonds in the molecule. helsinki.fi

Method Development and Optimization for Quantification

The development and validation of HPLC methods are critical for ensuring accurate quantification. ms-editions.cl This process involves optimizing various parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector settings. ms-editions.clijpsonline.com For instance, in the quantification of momilactones A and B, researchers improved a previous HPLC method by modifying the column type and flow rate, which enhanced the detection levels of the compounds. mdpi.com

For the analysis of sterols, reversed-phase HPLC on a C18 column is commonly employed. nih.govresearchgate.net A typical mobile phase might consist of a gradient of methanol and water containing an ammonium (B1175870) acetate (B1210297) buffer. nih.govresearchgate.net The total run time for such an analysis can be around 30 minutes. nih.govresearchgate.net Quantification is achieved by comparing the peak areas of the endogenous compounds to those of isotopically labeled internal standards. nih.govresearchgate.net The sensitivity of these methods can be quite high, with detection limits in the femtomole range on-column. nih.govresearchgate.net

Table 2: Example of HPLC Method Parameters for Sterol Analysis

| Parameter | Setting |

| Column | Reverse-phase C18 |

| Mobile Phase | Binary gradient of methanol and water with 5mM ammonium acetate |

| Flow Rate | Not specified |

| Run Time | 30 minutes |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Quantification | Comparison with isotopically labeled standards |

This table is a composite example based on reported methodologies. nih.govresearchgate.net

Comparison of Analytical Methodologies

Both LC-MS and HPLC-based methods are powerful tools for the analysis of this compound, each with its own advantages and limitations.

LC-MS, particularly LC-MS/MS, offers superior sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex matrices and for the structural elucidation of unknown compounds. nih.govchromatographyonline.com The ability to perform analysis without derivatization simplifies sample preparation. nih.gov However, the instrumentation can be more expensive and complex to operate than HPLC-UV systems.

HPLC with UV and/or fluorescence detection is a more accessible technique and can provide valuable information, especially for monitoring oxidation reactions. helsinki.fi The HPLC-UV-FL method, for example, allows for the specific detection of hydroperoxides, which are primary oxidation products. helsinki.fi However, its specificity is lower than that of MS, and co-elution of compounds can be a significant issue, potentially leading to inaccurate quantification. helsinki.fi For instance, with UV detection, the number of double bonds in a sterol can affect its absorbance, leading to quantification errors if not properly accounted for. helsinki.fi In contrast, MS detection can distinguish between co-eluting compounds if they have different molecular weights. helsinki.fi

Ultimately, the choice of analytical method depends on the specific research question, the nature of the sample matrix, and the required level of sensitivity and specificity. eurachem.org For targeted quantification of known compounds like this compound, a validated LC-MS/MS method is often the preferred approach due to its high accuracy and reliability. nih.gov

Table 3: Comparison of Analytical Techniques for this compound Analysis

| Feature | LC-MS/MS | HPLC-UV-FL |

| Specificity | Very High | Moderate to High |

| Sensitivity | Very High | Moderate |

| Derivatization Required | No | No |

| Qualitative Information | High (structural elucidation) | Limited |

| Quantification Accuracy | High | Can be affected by co-elution and spectral overlap |

| Cost & Complexity | High | Lower |

| Primary Advantage | High specificity and sensitivity for complex matrices. | Specific detection of certain classes of compounds (e.g., hydroperoxides with FL). |

| Primary Limitation | Higher cost and complexity. | Potential for interference and lower sensitivity. |

Sample Preparation and Derivatization Strategies for Analysis

Sample Preparation: Extraction and Purification

The initial step in analyzing this compound involves its extraction from the sample matrix. The chosen method depends on the nature of the sample and the forms of the sterol present (free, esterified, or glycosylated). researchgate.netresearchgate.net

Extraction and Hydrolysis:

For complex matrices like food products or plant tissues, a lipid extraction is the primary step. aocs.org Common methods include liquid-liquid extraction using solvent systems like chloroform (B151607)/methanol (Folch method) or hexane (B92381)/isopropanol. mdpi.com In a study on rice husks, for instance, dried material was extracted with methanol for an extended period, followed by a liquid-liquid partition with hexane and ethyl acetate to separate compounds based on polarity. mdpi.comnih.gov

Since sterols, including this compound, often exist as esters or glycosides, a hydrolysis step is essential to liberate the free sterol for total content analysis. researchgate.netaocs.org This is typically achieved through saponification, which involves heating the sample with an alcoholic solution of a strong base like potassium hydroxide (B78521) (KOH). mdpi.com This process cleaves the ester bonds. aocs.org However, for samples containing steryl glycosides, a preliminary acid hydrolysis step (e.g., with hydrochloric acid) is necessary to break the glycosidic bonds before alkaline saponification. researchgate.netaocs.orgnih.gov Care must be taken during these steps, as hot saponification can potentially lead to the degradation of unstable sterol oxidation products. aocs.org

Purification and Enrichment:

Following extraction and hydrolysis, the resulting unsaponifiable matter contains the free sterols along with other lipids. aocs.org This fraction is often too complex for direct analysis and requires further purification. Solid-Phase Extraction (SPE) is a widely used, efficient, and cost-effective technique for this purpose. aocs.orgtandfonline.com SPE cartridges packed with materials like silica (B1680970) or aminopropyl phases effectively separate the more polar sterol oxidation products from the less polar, unoxidized sterols and other interfering compounds. aocs.org For example, a single-step SPE method using a silica column can isolate sterol oxidation products by applying the sample in a non-polar solvent, washing with solvents of increasing polarity, and finally eluting the target compounds with a polar solvent like acetone. aocs.org Column chromatography over silica gel is another common method for isolating and purifying this compound from crude extracts. mdpi.comnih.govresearchgate.net

Table 1: Research Findings on Sample Preparation for this compound and Related Phytosterols

| Matrix | Extraction Method | Hydrolysis/Saponification | Purification Technique | Key Findings | Reference |

|---|---|---|---|---|---|

| Rice Husk | Methanol extraction followed by liquid-liquid extraction with hexane and ethyl acetate. | Not specified for isolation of the native compound. | Repeated column chromatography over silica gel. | Successfully isolated pure this compound along with other compounds. | mdpi.comnih.gov |

| Frying Oils | Direct saponification or transesterification. | Cold saponification with alcoholic KOH recommended to minimize artifact formation. | Solid-Phase Extraction (SPE) with silica or aminopropyl phases. | SPE is effective for separating unoxidized sterols from sterol oxidation products. | aocs.org |

| Rapeseed | Folch method (chloroform/methanol). | Not specified for this method focusing on free/combined forms. | Solid-Phase Extraction-Gas Chromatography (SPE-GC). | Folch method was found to be optimal for extracting free/combined phytosterols. | mdpi.com |

| General Foods | Lipid extraction. | Acid hydrolysis followed by alkaline saponification. | Extraction of unsaponifiable matter. | Combination of acid and alkaline hydrolysis is necessary to determine total phytosterols (free, esterified, glycosylated). | researchgate.net |

| Edible Oils | Saponification with sodium hydroxide. | Alkaline saponification. | Dispersive solid-phase extraction (dSPE) with C18 sorbent. | dSPE combined with a microextraction technique was effective for phytosterol extraction. | nih.gov |

Derivatization Strategies for Analysis

Derivatization is a chemical modification process that converts a compound into a product with properties more suitable for a given analytical method. jfda-online.com For sterols like this compound, derivatization is almost always required for analysis by gas chromatography (GC). nih.gov The primary goals are to:

Increase Volatility: Replacing active hydrogen atoms on polar functional groups (like hydroxyl groups) with nonpolar groups reduces intermolecular hydrogen bonding, making the molecule more volatile. gcms.cz

Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column, preventing degradation. nih.gov

Improve Chromatographic Properties: Derivatization leads to sharper, more symmetrical peaks and better separation from other compounds. gcms.cz

Silylation:

The most common derivatization technique for sterols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This creates a TMS ether derivative. researchgate.net

Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being frequently used. unige.chmdpi.com The reaction is typically carried out by heating the dried sample extract with the silylating reagent in a suitable solvent like pyridine. mdpi.com The resulting TMS derivatives of this compound and other sterols are more volatile and produce characteristic mass spectra, facilitating their identification and quantification by GC-MS. unige.chhelsinki.fi

Table 2: Common Derivatization Strategies for Sterol Analysis via GC

| Derivatization Type | Reagent | Derivative Formed | Purpose & Advantages | Reference |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; improves peak shape for GC analysis. Commonly used for sterols. | unige.ch |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | A powerful silylating agent used for GC-MS metabolite profiling, including sterols. | mdpi.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) ether | Forms derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. |

Biological Activities and Mechanistic Studies of 7 Ketostigmasterol in Vitro and Non Clinical in Vivo Models

Antiviral Mechanisms of Action

Studies have indicated that 7-ketostigmasterol possesses antiviral activity, particularly against enveloped viruses like Equine Herpesvirus 1 (EHV-1). Its mechanisms of action involve inhibiting viral replication, exerting direct virucidal effects, and interfering with viral attachment and infectivity.

Inhibition of Viral Replication (e.g., Equine Herpesvirus 1, EHV-1)

This compound has shown inhibitory activity against the replication of Equine Herpesvirus 1 (EHV-1) in in vitro assays. researchgate.netresearchgate.net Administering 100 µM of this compound resulted in 100% inhibition of EHV-1. researchgate.netresearchgate.net The compound demonstrated an EC50 value of 45 µM against EHV-1. researchgate.net

Direct Virucidal Effects

This compound has demonstrated a direct virucidal effect on EHV-1 virions. researchgate.netresearchgate.net As a lipophilic steroid molecule, its mechanism of virucidal action likely involves fusing with and disrupting the integrity of the viral membrane. researchgate.net Inactivation percentages of EHV-1 by this compound at different concentrations were observed: 12.5 µM resulted in 51% inactivation, 25 µM in 67%, 50 µM in 91%, and 100 µM in 100%. researchgate.net

Table 1: Inactivation of EHV-1 by this compound

| Concentration (µM) | EHV-1 Inactivation (%) |

| 12.5 | 51 |

| 25 | 67 |

| 50 | 91 |

| 100 | 100 |

Interference with Viral Attachment and Infectivity

The inactivation of EHV-1 by direct interaction with this compound probably interferes with EHV-1 attachment to cells, leading to irreversible inactivation of virus infectivity. researchgate.netresearchgate.net

Allelopathic Properties and Plant Interaction

This compound has been investigated for its allelopathic properties, which involve the production of biochemicals by one plant that influence the growth, survival, development, and reproduction of other organisms. mdpi.comcabidigitallibrary.org

Inhibition of Seed Germination and Plant Growth

This compound, isolated from rice husk, has been examined for its inhibitory activities on the germination and growth of various indicator plants, including lettuce (Lactuca sativa), barnyard grass (Echinochloa crus-galli), and tall goldenrod (Solidago altissima). mdpi.comnih.gov While this compound alone presented non-significant inhibition on the germination of L. sativa and E. crus-galli, its mixture with momilactone E (ME) displayed a remarkable inhibition on the growth of S. altissima. mdpi.comnih.gov This suggests potential synergistic interactions with other compounds in influencing plant growth. frontiersin.org

Table 2: Inhibitory Effects of this compound (7KS) on Seed Germination and Plant Growth

| Indicator Plant | 7KS Alone Inhibition Effect | Mixture with Momilactone E (ME) Inhibition Effect |

| Lactuca sativa | Non-significant inhibition | Not specified |

| Echinochloa crus-galli | Non-significant inhibition | Not specified |

| Solidago altissima | Negligible effects | Dramatically diminished growth |

Effects on Specific Weed Species (e.g., Lactuca sativa, Echinochloa crus-galli, Solidago altissima)

This compound has been investigated for its inhibitory effects on the growth of specific weed species. Studies have examined its impact on lettuce (Lactuca sativa), barnyard grass (Echinochloa crus-galli), and tall goldenrod (Solidago altissima) through bioassays. mdpi.comnih.govnih.govdntb.gov.uanii.ac.jp While momilactones A and B exhibited stronger inhibitory activity, this compound alone showed non-significant inhibition on these plants. mdpi.comnih.govnih.gov However, a mixture of momilactone E and this compound (1:1, v/v) displayed remarkable inhibition on the growth of S. altissima. mdpi.comnih.govnih.gov This suggests that while this compound may have limited individual allelopathic effects on these species at tested concentrations, it can contribute to inhibitory activity in combination with other compounds.

The suppressive influences of this compound on the germination of the tested plants differed. mdpi.comnih.govnih.govresearchgate.net

Role as a Phytoalexin in Plant Defense Systems

Phytoalexins are antimicrobial secondary metabolites produced by plants in response to stress, including pathogen attack. mdpi.comnih.govplantsjournal.com While momilactones A and B are well-established phytoalexins in rice, the role of this compound in plant defense systems, specifically as a phytoalexin, is also being explored, particularly in the context of rice husk. mdpi.comnih.govnih.gov this compound has been isolated from rice husk, a source of allelochemicals. mdpi.comnih.govnih.gov Phytoalexins contribute to the plant's defense system against pests and illnesses by accumulating at infection sites and limiting the growth of fungi and bacteria. plantsjournal.com

Comparative Allelopathic Potency with Other Compounds

The allelopathic activity of this compound has been compared to that of potent phytoalexins like momilactones A and B, as well as the standard p-hydroxybenzoic acid (pHA). mdpi.comnih.govnih.gov Results consistently show that both momilactone A and momilactone B exhibit stronger inhibitory activity than this compound. mdpi.comnih.govnih.govmdpi.commdpi.com Momilactone B generally exerted greater inhibitions than momilactone A. mdpi.comnih.govnih.gov However, the mixture of momilactone E and this compound demonstrated a notable inhibitory effect on S. altissima growth, whereas individually, they showed negligible effects. mdpi.comnih.govnih.govfrontiersin.org This highlights the potential for synergistic allelopathic effects when this compound is present in mixtures with other compounds.

The following table summarizes the comparative inhibitory activities based on IC50 values where available:

| Compound | Test Plant | IC50 (µg/mL) (Germination) | IC50 (µg/mL) (Growth) | Reference |

| Momilactone A | Lactuca sativa | Not specified | Not specified | mdpi.comnih.govnih.gov |

| Momilactone B | Lactuca sativa | 327.20 | Much greater than MA | mdpi.comnih.govnih.govresearchgate.net |

| Momilactone E | Lactuca sativa | Similar to pHA | Lower than MA and MB | mdpi.comnih.govnih.gov |

| This compound | Lactuca sativa | Non-significant inhibition | Lower than MA and MB | mdpi.comnih.govnih.gov |

| Momilactone A | Echinochloa crus-galli | 28.26 | Much greater than pHA | mdpi.comnih.govnih.govresearchgate.net |

| Momilactone B | Echinochloa crus-galli | Much stronger than ME/7KS | Much greater than pHA | mdpi.comnih.govnih.govresearchgate.net |

| Momilactone E | Echinochloa crus-galli | Lower than MA and MB | Lower than MA and MB | mdpi.comnih.govnih.gov |

| This compound | Echinochloa crus-galli | Non-significant inhibition | Lower than MA and MB | mdpi.comnih.govnih.gov |

| Momilactone A | Solidago altissima | 119.80 | Potential inhibition | mdpi.comnih.govnih.gov |

| Momilactone B | Solidago altissima | 20.36 | Potential inhibition | mdpi.comnih.govnih.gov |

| Momilactone E | Solidago altissima | Lower than MA and MB | Lower than MA and MB | mdpi.comnih.govnih.gov |

| This compound | Solidago altissima | Non-significant inhibition | Lower than MA and MB | mdpi.comnih.govnih.gov |

| Mixture ME-7KS | Solidago altissima | 22-fold greater than MB IC50 | Remarkable inhibition | mdpi.comnih.govnih.govfrontiersin.org |

| p-hydroxybenzoic acid | Solidago altissima | Standard control | Standard control | mdpi.comnih.govnih.gov |

Cellular and Molecular Interactions

Studies have investigated the interactions of this compound with mammalian cells, particularly focusing on intestinal epithelial cells as an in vitro model.

Effects on Intestinal Epithelial Cells (e.g., Caco-2 cell model)

The Caco-2 cell line, a human intestinal epithelial cell model, has been used to evaluate the effects of this compound. cambridge.orgresearchgate.netresearchgate.netsciopen.com Exposure of Caco-2 cells to this compound has been shown to induce cellular responses related to inflammation and potentially alter intestinal permeability. cambridge.orgresearchgate.net While some studies indicated only slight alterations in mitochondrial membrane potential and inflammatory effects at certain concentrations, others demonstrated more pronounced effects compared to other oxidized sterols. researchgate.netresearchgate.net

Induction of Inflammatory Responses and Cytokine Production (e.g., IL-1β, IL-8, IL-10, TNFα)

Exposure of Caco-2 cells to this compound has been shown to induce inflammatory responses and affect cytokine production. cambridge.orgresearchgate.net Specifically, Caco-2 cell cultures exposed to this compound exhibited a sharp up-regulated expression of IL-1β receptor, TNF-α, and NFκB (p65) mRNA. cambridge.orgresearchgate.net This was accompanied by a marked increase in IL-8 production and a slight increase in IL-10 production. cambridge.orgresearchgate.net These results suggest that this compound has a greater proinflammatory potential in Caco-2 cells compared to 7-ketocholesterol (B24107). cambridge.orgresearchgate.net

The following table summarizes the observed effects on cytokine-related markers in Caco-2 cells exposed to 60 µM of this compound for 3 hours:

| Marker | Observed Effect (mRNA Expression) | Observed Effect (Protein Production) | Reference |

| IL-1β receptor | Sharp up-regulation | Not quantified | cambridge.orgresearchgate.net |

| TNF-α | Sharp up-regulation | Not quantified | cambridge.orgresearchgate.net |

| NFκB (p65) | Sharp up-regulation | Not quantified | cambridge.orgresearchgate.net |

| IL-8 | Not monitored | Marked increase | cambridge.orgresearchgate.net |

| IL-10 | Not monitored | Slight increase | cambridge.orgresearchgate.net |

Alterations in Protein Expression Profiles (Proteomics)

Comparative proteomic studies in intestinal epithelial cell cultures (Caco-2) incubated with this compound have revealed alterations in protein expression profiles. researchgate.netnih.gov A study comparing the effects of this compound and 7-ketocholesterol on Caco-2 cells using nLC-TripleTOF analysis showed differential proteome changes. researchgate.netnih.gov Principal component analysis (PCA) clearly discriminated between the perturbations induced by the two compounds. nih.gov

This compound was found to alter proteins involved in mitochondrial function, lipid homeostasis, inflammation and immunity, and cell proliferation. nih.gov Notable differences in proteome patterns compared to 7-ketocholesterol exposure included effects on macrophage migration inhibitory factor, apolipoprotein E, Bcl-2-associated transcription factor, and cellular retinoic acid-binding protein. nih.gov Furthermore, exposure to this compound increased the concentration of ubiquitin-conjugating enzyme E2 and mitochondrial superoxide (B77818) dismutase protein. nih.gov These findings suggest that this compound can induce an inflammatory response and alter proteins participating in immune responses in Caco-2 cells. researchgate.net

Influence on Cholesterol Transport and Metabolism-Related Genes (e.g., NPC1L1, ABCG5/8, HMGCoA, ACAT)

Studies in Caco-2 cells have investigated the influence of this compound on the expression of genes involved in cholesterol absorption and metabolism. Exposure to this compound has been shown to down-regulate efflux transporters, with a more pronounced influence observed on ABCG5 expression. nih.govresearchgate.netacs.org In non-pre-treated Caco-2 cells, HMG-CoA was up-regulated by this compound. nih.govresearchgate.net ACAT expression levels remained unchanged in non-pre-treated cells. nih.govresearchgate.net However, exposure to inhibitors influenced the expression levels of these genes. nih.govresearchgate.net Cell pre-incubation with bradykinin (B550075) induced changes in ABCG expression levels after this compound incubation. nih.govresearchgate.net Inhibition of energetic metabolism reduced NPC1L1 expression only in 7-ketocholesterol-incubated cells, suggesting a differential effect compared to this compound. nih.govresearchgate.net

Research also indicates that the transport of 7-ketophytosterols, including this compound, is likely influenced by the Niemann-Pick C1-Like 1 (NPC1L1) protein, as ezetimibe (B1671841) significantly inhibited their transport in a Caco-2 cell model. researchgate.net This suggests that their absorption mechanism depends on NPC1L1. researchgate.net However, other studies in Caco-2 cells and hamsters have reported that this compound did not affect the mRNA expression of NPC1L1. researchgate.net

Down-regulation of LXR target genes, including ABCG5 and ACAT, has been observed with this compound at 60 µM in Caco-2 cells. researchgate.net This suggests a potential, although not fully elucidated, link to LXR signaling, noting that selective modulation of LXRs by plant sterols can be cell and tissue dependent. researchgate.net

Effects on Mitochondrial Function and Integrity

Investigations into the effects of this compound on mitochondrial function and integrity have yielded specific findings. In intestinal epithelial (Caco-2) cells, this compound at concentrations ranging from 30 to 120 µM did not impair metabolic function within the endo/lysosomal and mitochondrial compartments. researchgate.net This contrasts with the effects of 7-ketocholesterol, which negatively affected mitochondrial integrity in Caco-2 cells. researchgate.net Notably, co-treatment with this compound was observed to reduce the toxic effect of 7-ketocholesterol on mitochondrial functionality. researchgate.net

Despite the observed differences compared to 7-ketocholesterol, proteomic analysis of Caco-2 cells exposed to this compound revealed significant changes in mitochondrial proteins. researchgate.netnih.gov This suggests that mitochondria are a primary target of sterol oxidation products (SOPs), including this compound. researchgate.net

Modulation of Cell Cycle Phases and DNA/RNA Content

The impact of this compound on cell cycle phases and DNA/RNA content has been examined in cell models. In intestinal epithelial (Caco-2) cells, previous research indicated that this compound (30-120 mM) did not induce changes in the proportion of DNA and RNA. researchgate.net In contrast, 7-ketocholesterol was found to decrease the RNA proportion in the G1 phase of the cell cycle. researchgate.net

However, a study evaluating the cytotoxicity of individual 7-ketophytosterol oxides, including this compound (as part of a mixture of 7-ketophytosterols), towards human intestinal cancer cell lines showed different effects. researchgate.net This study reported that the tested compounds caused cell cycle arrest in the G1 phase, accompanied by cell accumulation in the S phase. researchgate.net This suggests that the effects on cell cycle modulation might differ depending on whether this compound is tested in isolation or as part of a mixture of 7-ketophytosterols, or potentially vary between non-cancerous and cancer cell lines.